molecular formula C13H22N2O6 B2456338 Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate CAS No. 893762-44-2

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate

Cat. No. B2456338
CAS RN: 893762-44-2
M. Wt: 302.327
InChI Key: HPUBSSZILWIBEM-UHFFFAOYSA-N
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Description

“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is a chemical compound with the molecular formula C13H22N2O6 . It is also known as JS-K and belongs to the class of diazeniumdiolate prodrugs .


Molecular Structure Analysis

The molecular weight of “Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is 384.30 . The SMILES string representation of the molecule is CCOC(=O)N1CCN(CC1)N+[O-] .


Physical And Chemical Properties Analysis

“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is soluble in DMSO at 9.3 mg/mL but insoluble in water . It should be stored in a desiccated condition at -20°C .

Mechanism of Action

Target of Action

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, also known as JS-K, is a prodrug that belongs to the class of diazeniumdiolates . It primarily targets glutathione S-transferases (GST) , which are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

JS-K generates nitric oxide (NO) when metabolized by GST . This ensures optimal activity of JS-K and mediates its cytotoxic activities . The release of NO can induce apoptosis in cells through the accumulation of reactive oxygen species (ROS), overload of Ca2+, and mitochondrial damage .

Biochemical Pathways

The action of JS-K affects several biochemical pathways. It causes an increase in ROS and Ca2+ overload, leading to a decrease in mitochondrial membrane potential . This results in the release of cytochrome c from the mitochondria into the cytoplasm, an increase in the ratio of Bax to Bcl-2, and the activation of caspase-9/3 . These events are part of the intrinsic pathway of apoptosis, leading to cell death .

Pharmacokinetics

It is known that js-k is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The result of JS-K’s action is the induction of apoptosis in cells, which can significantly inhibit cell growth . This has been demonstrated in various types of cancer cells, including human prostate cancer and leukemia .

Action Environment

The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the presence of antioxidants like NAC or intracellular Ca2+ chelators like BAPTA can partially reverse the events induced by JS-K . Furthermore, the use of a NO scavenger like Carboxy-PTIO can significantly prevent the increase in ROS and cytosolic Ca2+, and reverse the loss of mitochondrial membrane potential induced by JS-K .

properties

IUPAC Name

dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUBSSZILWIBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate

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